5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde
Description
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H3F5OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a pentafluoroethyl group attached to the thiophene ring
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDPAMQPIKUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde typically involves the introduction of the pentafluoroethyl group to the thiophene ring followed by formylation. One common method involves the reaction of thiophene with pentafluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in acetic acid, HNO3 in sulfuric acid.
Major Products Formed
Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid.
Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol.
Substitution: 5-(1,1,2,2,2-Pentafluoroethyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
Organic Synthesis
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic addition reactions. This property is particularly useful for developing fluorinated compounds that exhibit unique physical and chemical properties .
Medicinal Chemistry
Research into this compound's potential as a pharmaceutical intermediate is ongoing. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes. The unique electronic properties imparted by the pentafluoroethyl group may enhance the efficacy of drug candidates by improving their interaction with biological targets .
Materials Science
The compound is being explored for applications in advanced materials development. Its unique properties make it suitable for creating specialized coatings and polymers that require enhanced stability and performance under various conditions .
Case Study 1: Fluorinated Compounds in Drug Development
A study highlighted the role of fluorinated compounds in medicinal chemistry, emphasizing how the introduction of fluorine can significantly alter pharmacokinetic properties. The research demonstrated that compounds similar to this compound could lead to improved drug candidates with better bioavailability .
Case Study 2: Material Properties
Research conducted on thiophene derivatives indicated that their incorporation into polymer matrices can enhance mechanical properties and thermal stability. The study focused on how varying substitution patterns on thiophene rings affect material performance .
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is primarily related to its chemical reactivity. The presence of the electron-withdrawing pentafluoroethyl group significantly influences the reactivity of the thiophene ring and the aldehyde group. This makes the compound a versatile intermediate in various chemical reactions, allowing it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
- 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiophenecarboxylic acid
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol
Uniqueness
Compared to similar compounds, 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring. This influences its chemical reactivity and the types of reactions it can undergo. The presence of the pentafluoroethyl group also imparts unique properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Biological Activity
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of a pentafluoroethyl group enhances lipophilicity and may influence the compound's interactions with biological targets.
- Molecular Formula : C7H4F5OS
- Molecular Weight : 218.16 g/mol
- Boiling Point : Not explicitly stated in available data.
- Solubility : Miscible with various organic solvents; limited data on aqueous solubility.
Anticancer Activity
Thiophene derivatives have shown potential in anticancer applications. For instance:
- Mechanism of Action : Many thiophene compounds exhibit cytotoxic effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key metabolic pathways such as ribonucleotide reductase activity .
- Case Study : A study involving copper(II) complexes of thiophene derivatives demonstrated significant cytotoxicity against Friend leukemia and B16 melanoma cell lines, suggesting that similar mechanisms could be relevant for this compound .
Antiviral Properties
Thiophene derivatives have also been explored for their antiviral properties:
- Synthesis of Antiviral Agents : Compounds derived from thiophenes have been used in the synthesis of unsaturated ketones that display antiviral activity. This suggests that this compound could serve as a precursor for developing antiviral agents .
Structure-Activity Relationship (SAR)
The introduction of the pentafluoroethyl group is significant:
- Lipophilicity : The fluorinated side chain increases the lipophilicity of the compound, potentially enhancing membrane permeability and bioavailability.
- Electrophilicity : The aldehyde functional group may contribute to reactivity with nucleophiles in biological systems, facilitating interactions with biomolecules such as proteins and nucleic acids.
Data Table: Biological Activities of Thiophene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
